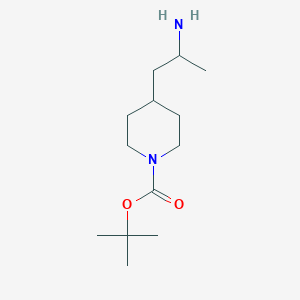

Tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-10(14)9-11-5-7-15(8-6-11)12(16)17-13(2,3)4/h10-11H,5-9,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXYQDYQALJVGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CCN(CC1)C(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782612-46-7 | |

| Record name | tert-butyl 4-(2-aminopropyl)-1-piperidinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate (TBAPPC) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the biological activity of TBAPPC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

TBAPPC is characterized by a piperidine ring with a tert-butyl carboxylate group and an aminoalkyl substituent. Its chemical structure can be represented as follows:

- Chemical Formula : C₁₁H₁₈N₂O₂

- CAS Number : 1782612-46-7

The compound's structure is crucial for its interaction with biological targets, influencing its pharmacokinetic properties and biological activity.

The biological activity of TBAPPC is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been identified:

- Enzyme Inhibition : TBAPPC has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing signaling pathways that are critical for cellular function and response to stimuli.

Pharmacological Effects

Research indicates that TBAPPC exhibits several pharmacological effects:

- Antidepressant Activity : Studies suggest that TBAPPC may have antidepressant-like effects in animal models, potentially through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in preclinical studies, indicating potential applications in treating inflammatory disorders.

Toxicity Profile

While exploring the therapeutic potential, it is essential to note the toxicity associated with TBAPPC:

- Acute Toxicity : Reports indicate that TBAPPC can be harmful if ingested, causing severe skin burns and eye damage .

- Safety Considerations : Careful handling and safety measures are recommended when working with this compound due to its toxicological profile.

Table 1: Summary of Biological Activities of TBAPPC

Case Study Analysis

-

Antidepressant Effects :

In a study examining the antidepressant potential of TBAPPC, researchers observed significant reductions in immobility time in forced swim tests, suggesting an increase in locomotor activity and mood improvement. The mechanism was hypothesized to involve serotonin receptor modulation. -

Anti-inflammatory Mechanisms :

Another study focused on the anti-inflammatory effects of TBAPPC in a murine model of arthritis. Results indicated a marked decrease in pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) following treatment with TBAPPC, supporting its role as a potential therapeutic agent for inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate has garnered attention for its potential therapeutic properties:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in inflammatory pathways, showcasing promise as a therapeutic agent for conditions like arthritis and other inflammatory diseases .

- Receptor Modulation : It interacts with various receptors, influencing physiological responses. For example, it may modulate neurotransmitter systems, which is crucial for developing treatments for neurological disorders such as multiple sclerosis .

Organic Synthesis

In organic chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules:

- Building Block for Drug Development : Its structural properties make it a valuable precursor for synthesizing bioactive molecules.

- Chemical Transformations : The presence of both the tert-butyl ester and aminopropyl group allows for diverse chemical reactions, enhancing its utility in synthetic pathways .

Biological Research

This compound has been employed in various biological studies:

- In Vitro Studies : Research indicates that this compound can inhibit NLRP3-dependent pyroptosis and IL-1β release in human monocytic cells (THP-1), highlighting its potential role in modulating immune responses .

- Pharmacokinetic Evaluations : Studies have assessed the absorption and distribution characteristics of its derivatives, revealing favorable profiles that support their potential as drug candidates .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound could effectively inhibit enzymes involved in inflammatory pathways, showcasing their potential as therapeutic agents for inflammatory diseases .

- Receptor Interaction Studies : Research indicated that this compound exhibited selective binding to certain receptor types, confirming its role as a modulator in receptor-mediated signaling pathways .

- Pharmacokinetic Evaluations : In vivo studies have assessed the pharmacokinetic properties of derivatives, revealing promising absorption and distribution characteristics that support their potential as drug candidates .

Comparison with Similar Compounds

Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate (ST-3945)

- CAS : 150349-65-8

- Key Difference: The aminopropyl chain is attached at the 3-position of the piperidine ring instead of the 4-position.

(S)-tert-Butyl 4-(2-aminopropyl)piperazine-1-carboxylate (QP-3781)

- CAS : 1017606-58-4

- Key Difference : Replaces the piperidine ring with a piperazine ring.

Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b)

- CAS: Not provided in evidence.

- Key Difference: Substitutes the aminopropyl chain with a 4-bromobenzyloxy group.

Functional and Pharmacological Comparisons

Research Findings :

- Stereochemical Influence: The 4-(2-aminopropyl) configuration in the target compound enables precise stereochemical control in BET inhibitor synthesis, achieving IC₅₀ values < 100 nM for BRD4 inhibition .

- Metabolic Stability : Piperidine derivatives generally exhibit higher metabolic stability than piperazine analogues (e.g., QP-3781) due to reduced susceptibility to oxidative deamination .

- Synthetic Utility : The Boc group in all analogues simplifies purification via acid-sensitive deprotection, but the 4-bromobenzyloxy variant (2b) requires harsher conditions (e.g., HBr/AcOH) .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate typically proceeds via:

- Protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to form tert-butyl piperidine-1-carboxylate derivatives.

- Introduction of the 2-aminopropyl substituent at the 4-position of the piperidine ring.

- Purification and isolation of the Boc-protected aminoalkyl piperidine.

This approach ensures selective functionalization while maintaining stability of sensitive amine groups.

Stepwise Preparation Methods

Preparation of 1-Boc-4-aminopiperidine Intermediate

A key intermediate, 1-Boc-4-aminopiperidine, can be synthesized using the following steps:

| Step | Reagents & Conditions | Description |

|---|---|---|

| (a) Boc Protection | 4-piperidinecarboxamide + di-tert-butyl dicarbonate + triethylamine in distilled water, stirred 8–10 h at 20–25°C | Formation of 1-Boc-4-piperidyl urea intermediate via carbamate protection |

| (b) Extraction & Crystallization | pH adjustment to 6–7 with HCl, extraction with dichloromethane, drying, concentration, crystallization in acetone at 0–2°C | Isolation of pure 1-Boc-4-piperidyl urea as white crystals |

| (c) Amination | Addition of bromine to NaOH solution, reflux with 1-Boc-4-piperidyl urea for 3–5 h, pH adjustment to 5–6, extraction with chloroform | Conversion to 1-Boc-4-aminopiperidine via bromination and subsequent amination |

| (d) Final Purification | Concentration, crystallization in sherwood oil at −2°C, filtration | Isolation of high-purity 1-Boc-4-aminopiperidine white crystals |

This method offers high yield, good selectivity, and industrial scalability.

Introduction of the 2-Aminopropyl Side Chain

The 2-aminopropyl substituent is typically introduced by alkylation or reductive amination strategies on the Boc-protected piperidine:

- Alkylation : Reacting 1-Boc-4-aminopiperidine with appropriate alkyl halides or equivalents bearing protected or free amino groups.

- Reductive amination : Condensation of the 4-position piperidine intermediate with 2-aminopropanal or its derivatives, followed by reduction.

While specific detailed procedures for the 2-aminopropyl substitution on the piperidine ring are less commonly disclosed in open literature, analogous methods from related piperidine derivatives suggest:

| Parameter | Typical Conditions |

|---|---|

| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) |

| Base | Triethylamine or DIPEA to neutralize acid by-products |

| Temperature | 0°C to room temperature for controlled reactivity |

| Protective Groups | Boc for amine protection to prevent side reactions |

| Purification | Silica gel chromatography or crystallization |

This approach is consistent with the preparation of similar tert-butyl carbamate-protected aminopiperidines.

One-Pot and Coupling Approaches

Recent research demonstrates that coupling reactions using activating agents such as hydroxybenzotriazole (HOBt) and HBTU, in the presence of bases like DIPEA, facilitate efficient amide bond formation between carboxylic acid derivatives and piperidine amines. For example, after deprotection of tert-butyl esters with trifluoroacetic acid (TFA), the resulting acid can be coupled with piperidine derivatives to yield target compounds.

| Reagents | Role |

|---|---|

| Trifluoroacetic acid (TFA) | Boc deprotection |

| HOBt & HBTU | Coupling agents for amide bond formation |

| DIPEA | Base to neutralize acids and promote coupling |

This method is adaptable for introducing various substituents on the piperidine ring, including 2-aminopropyl groups, by using appropriate acid intermediates and amines.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound involves:

- Use of automated reactors and continuous flow systems to improve reaction control and yield.

- Optimization of stoichiometry and reaction times to maximize product purity and minimize by-products.

- Purification via crystallization or chromatography to achieve pharmaceutical-grade purity.

Key process parameters include maintaining anhydrous conditions to prevent hydrolysis of the Boc group and controlling temperature to avoid side reactions.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Challenges |

|---|---|---|---|

| Boc Protection & Bromination | Boc protection of piperidine, bromination, amination | High yield, good selectivity, scalable | Requires careful pH and temperature control |

| Alkylation/Reductive Amination | Introduction of 2-aminopropyl group via alkylation or reductive amination | Versatile, allows side chain variation | Potential side reactions if amines unprotected |

| Coupling after Boc Deprotection | TFA deprotection, amide coupling with activated acids | Efficient for complex derivatives | Requires careful control of coupling conditions |

| One-Pot Click Chemistry (Related Piperidine Derivatives) | Click reactions with azides under Cu catalysis | High purity, high yield, rapid | Specific to triazole derivatives, less direct for 2-aminopropyl |

Research Findings and Optimization

- Use of triethylamine or DIPEA as bases improves reaction efficiency and selectivity.

- Temperature control (0°C to room temperature) is critical to prevent decomposition of Boc groups.

- Protective group strategies (Boc) are essential to avoid side reactions during amination or alkylation steps.

- Coupling agents like HOBt/HBTU facilitate amide bond formation with high yields.

- Purification via crystallization at low temperatures (0–5°C) enhances product purity.

- Industrial methods emphasize continuous flow reactors for better reaction control and scalability.

Q & A

Q. What are the recommended synthetic routes for Tert-butyl 4-(2-aminopropyl)piperidine-1-carboxylate?

Answer: The synthesis typically involves multi-step reactions. A common approach includes coupling tert-butyl piperidine-1-carboxylate derivatives with 2-aminopropyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). For example, the aminopropyl group may be introduced via nucleophilic substitution or reductive amination. Reaction optimization often requires temperature control (e.g., -78°C for cryogenic steps) and purification via silica gel chromatography. Yield improvements can be achieved by adjusting solvent polarity (e.g., acetonitrile or tetrahydrofuran) and monitoring intermediates using TLC .

Q. Which analytical techniques are employed to characterize this compound?

Answer: Key techniques include:

- GC-MS (EI ionization): For fragmentation pattern analysis (e.g., base peaks at m/z 57, 83, 93) and purity assessment.

- FTIR-ATR: To confirm functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, carbonyl C=O at ~1680 cm⁻¹).

- HPLC-TOF: For precise mass determination (e.g., theoretical mass 276.1838 vs. observed Δppm <2).

- NMR (¹H/¹³C): To verify regiochemistry and Boc-protection integrity .

Q. What safety protocols are essential when handling this compound?

Answer: Due to acute toxicity (Category 4 for oral, dermal, and inhalation routes), use:

- Respiratory protection: NIOSH-certified P95 respirators for particulates or OV/AG/P99 for higher exposure.

- Skin/eye protection: Chemical-resistant gloves and goggles; full-body suits for prolonged handling.

- Emergency measures: Immediate rinsing for eye/skin contact (15+ minutes) and medical consultation for inhalation exposure.

- Waste disposal: Segregate in labeled containers for specialized treatment .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

Answer: Quantum mechanical calculations (e.g., DFT) model reaction pathways to predict regioselectivity and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental validation to identify optimal conditions (e.g., solvent effects, catalyst selection). Machine learning can analyze historical reaction data to prioritize high-yield routes, reducing trial-and-error cycles. Computational docking may also guide functionalization strategies for the piperidine ring .

Q. What strategies address regioselectivity challenges in modifying the piperidine ring?

Answer: Regioselective functionalization can be achieved via:

- Protecting group strategies: Boc protection of the amine to direct substitutions to the 4-position.

- Directed ortho-metalation: Using temporary directing groups (e.g., sulfoxides) to control coupling sites.

- Kinetic vs. thermodynamic control: Adjusting reaction temperature and solvent to favor desired intermediates.

Post-reaction analysis via 2D NMR (e.g., NOESY) confirms regiochemistry .

Q. How do researchers study this compound’s interactions with biological targets?

Answer: Key methodologies include:

- Molecular docking simulations: To predict binding affinities with enzymes/receptors (e.g., serotonin transporters).

- In vitro assays: Fluorescence polarization or SPR to quantify binding kinetics.

- Metabolite tracking: LC-MS/MS identifies degradation products in pharmacokinetic studies.

- Mutagenesis studies: To validate interaction sites on protein targets .

Q. How should discrepancies in toxicological or ecological data be addressed?

Answer: For missing data (e.g., chronic toxicity, bioaccumulation potential):

- Precautionary measures: Assume higher toxicity and apply ALARA exposure limits.

- In vitro screening: Ames test for mutagenicity, Daphnia magna assays for aquatic toxicity.

- Structural analogs: Cross-reference data from compounds with similar substituents (e.g., tert-butyl piperidine derivatives) for interim risk assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.